[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458008
InChI: InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-6-7-12)13-5-4-9-17(11-13)10-8-16/h12-13H,4-11,16H2,1-3H3/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN
Molecular Formula: C15H29N3O2
Molecular Weight: 283.41 g/mol

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458008

Molecular Formula: C15H29N3O2

Molecular Weight: 283.41 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-6-7-12)13-5-4-9-17(11-13)10-8-16/h12-13H,4-11,16H2,1-3H3/t13-/m0/s1
Standard InChI Key KATVMCCUPJFUHQ-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CCN)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN

Introduction

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound belonging to the class of carbamate derivatives. It features a piperidine ring, an amino group, and a cyclopropyl group, contributing to its structural complexity and potential biological applications. This compound is synthesized through organic chemistry methods and may be derived from various natural and synthetic sources .

Synthesis and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like chromatography may be employed for purification.

Synthesis Steps

  • Starting Materials: Amines, carbonyl compounds, and various catalysts are commonly used.

  • Reaction Conditions: Controlled temperature and inert atmospheres are crucial to prevent unwanted side reactions.

  • Purification: Techniques such as chromatography are used to achieve high purity.

Mechanism of Action and Biological Applications

As a potential pharmacological agent, [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester may interact with biological targets like enzymes or receptors. Its structural similarity to known neurotransmitter modulators suggests potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders.

Potential Biological Targets

  • Enzymes: Inhibition or activation of specific enzymes could modulate biological pathways.

  • Receptors: Binding to receptors may influence neurotransmitter activity and signaling.

Safety and Handling

Handling of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester requires caution due to its potential chemical reactivity and biological activity. While specific safety data for this compound is limited, general precautions for handling organic compounds include wearing protective gear and working in well-ventilated areas .

Safety Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are recommended.

  • Ventilation: Work in a well-ventilated area to prevent inhalation of potential fumes.

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